5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H10BrNO3. It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with brominating agents. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted dihydropyridine derivatives.
Scientific Research Applications
5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as calcium channels, enzymes, or receptors. The bromine atom and the dihydropyridine ring are thought to play crucial roles in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives
Uniqueness
5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the propyl group differentiates it from other dihydropyridine derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
5-bromo-2-oxo-1-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-2-3-11-5-6(10)4-7(8(11)12)9(13)14/h4-5H,2-3H2,1H3,(H,13,14) |
InChI Key |
OMCOUHKICICVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=C(C1=O)C(=O)O)Br |
Origin of Product |
United States |
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